molecular formula C8H6N4O2 B1651960 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid CAS No. 1369497-44-8

2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid

Cat. No.: B1651960
CAS No.: 1369497-44-8
M. Wt: 190.16
InChI Key: FFHZTHYTLGADNT-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with azide compounds under specific conditions. One common method is the “click chemistry” approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid is unique due to its specific triazole and pyridine ring arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in drug design and materials science.

Properties

IUPAC Name

2-(triazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-9-7(6)12-10-4-5-11-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHZTHYTLGADNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2N=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222954
Record name 2-(2H-1,2,3-Triazol-2-yl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369497-44-8
Record name 2-(2H-1,2,3-Triazol-2-yl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369497-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,2,3-Triazol-2-yl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-1,2,3-triazol-2-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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